![molecular formula C10H9BrN2 B6255045 8-bromo-2-methylquinolin-5-amine CAS No. 1023815-94-2](/img/no-structure.png)
8-bromo-2-methylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-bromo-2-methylquinolin-5-amine, has been a topic of interest in the field of organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Friedländer quinoline synthesis involves the ortho-substitution of aniline and an aldehyde or ketone with a reactive α-methylene group via condensation followed by cyclodehydration reactions .Molecular Structure Analysis
The molecular structure of 8-bromo-2-methylquinolin-5-amine is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H9BrN2/c1-7-4-5-9(11)6-2-3-8(12)10(6)7/h2-5H,12H2,1H3 .Chemical Reactions Analysis
Quinoline derivatives, including 8-bromo-2-methylquinolin-5-amine, are known to undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These reactions are useful for the construction and functionalization of the quinoline scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-bromo-2-methylquinolin-5-amine include a molecular weight of 237.1 g/mol . Further details about its melting point, boiling point, and density were not found in the retrieved papers.Mechanism of Action
Future Directions
The future directions in the research of 8-bromo-2-methylquinolin-5-amine and other quinoline derivatives involve the development of new molecules containing this nucleus . There is a need to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Furthermore, the exploration of greener chemical processes for the synthesis of these compounds is also a promising direction .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-2-methylquinolin-5-amine involves the bromination of 2-methylquinolin-5-amine followed by purification and isolation of the desired product.", "Starting Materials": [ "2-methylquinolin-5-amine", "Bromine", "Sodium hydroxide", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methylquinolin-5-amine in acetone and add bromine dropwise with stirring.", "Step 2: Add sodium hydroxide to the reaction mixture to neutralize the hydrogen bromide formed during the reaction.", "Step 3: Extract the product with water and purify by recrystallization or column chromatography.", "Step 4: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS RN |
1023815-94-2 |
Product Name |
8-bromo-2-methylquinolin-5-amine |
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.